molecular formula C20H19FN4O B6468480 N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide CAS No. 2640934-42-3

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Cat. No.: B6468480
CAS No.: 2640934-42-3
M. Wt: 350.4 g/mol
InChI Key: LQCINQDXALDBCF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640934-42-3, Molecular Formula: C20H19FN4O, Molecular Weight: 350.39 g/mol) is a synthetic small molecule designed for preclinical research . This compound features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The molecular architecture, which integrates a piperidine-carboxamide linker and a 4-fluorophenyl group, is representative of a molecular hybridization approach, a strategy used to create novel chemical entities with potential multi-target activities or improved efficacy . The 1,8-naphthyridine scaffold is extensively documented for its potent antimicrobial activity. It serves as the foundational structure for several classic antibiotics, such as nalidixic acid, as well as modern fluoroquinolones like enoxacin and gemifloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . Recent scientific literature highlights the particular significance of 1,8-naphthyridine derivatives in combating mycobacterial infections. Compounds based on this scaffold have demonstrated promising in vitro anti-tuberculosis activity against the Mycobacterium tuberculosis H37Rv strain, with research focusing on derivatives incorporating piperazine and carboxamide functionalities, similar to the structural motifs present in this compound . Furthermore, the 1,8-naphthyridine core is a key structure in developing ligands for various biological targets. Research has identified this scaffold in potent and selective CB2 cannabinoid receptor ligands for neurological studies and in compounds targeting 5-HT2A receptors, indicating potential applications in neuroscientific and psychiatric research . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c21-16-4-6-17(7-5-16)23-20(26)25-12-9-14(10-13-25)18-8-3-15-2-1-11-22-19(15)24-18/h1-8,11,14H,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCINQDXALDBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its antimicrobial, cytotoxic, and pharmacological properties based on various studies.

Molecular Structure:

  • Molecular Formula: C22H24N4O
  • Molecular Weight: 376.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including the compound . Research indicates that modifications to the naphthyridine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
9aBroad-spectrum antibacterial activity
10aPotent against drug-resistant pathogens
12cComparable activity to ciprofloxacin

The introduction of various substituents, such as a cyclopropyl group or substituted phenyl groups, has been shown to improve the overall antibacterial properties and pharmacokinetics of these compounds. Notably, derivatives with a 4-chloro substituent exhibited strong activity against Bacillus subtilis and Escherichia coli, suggesting that structural modifications can significantly impact biological activity.

Cytotoxicity and Cancer Research

Naphthyridine derivatives are also being explored as potential cancer therapeutics . For instance, compounds with similar structures have shown selective cytotoxicity in BRCA2-deficient cancer cell lines. The inhibition of Poly(ADP-ribose) polymerase (PARP) is a critical mechanism through which these compounds exert their effects.

CompoundIC50 (μM)Mechanism of ActionReference
660.079PARP-1 inhibitor
39.45PARP-1 inhibitor

The binding interactions of these compounds with the PARP-1 active site have been elucidated through X-ray crystallography, revealing critical hydrogen bonding and stacking interactions that enhance their inhibitory potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the carboxamide group and the aromatic rings significantly influence both the potency and selectivity of these compounds.

Key Findings:

  • Cyclic or acyclic carboxamide groups improve binding affinity.
  • π–π stacking interactions with adjacent aromatic residues enhance stability within the target site.

Case Studies

A notable case study involved using a related naphthyridine derivative in vivo to assess its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Bioluminescence imaging demonstrated significant therapeutic potential, indicating that similar compounds may offer new avenues for treating parasitic infections .

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has demonstrated promising antimicrobial activity against various bacterial strains. It is particularly noted for its effectiveness against drug-resistant pathogens.

Research Findings :

  • A study highlighted that derivatives of 1,8-naphthyridine, including those with piperidine structures, exhibited selective antibacterial properties against Gram-positive and Gram-negative bacteria. Notably, compounds with a cyclopropyl group showed enhanced activity compared to standard antibiotics like ciprofloxacin .
  • Specific derivatives were evaluated for their in vitro antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant activity comparable to established antibiotics .
CompoundActivityTarget Strains
N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamideAntibacterialS. aureus, E. coli
Cyclopropyl-substituted derivativesEnhanced activityP. aeruginosa, K. pneumoniae

Anticancer Properties

Overview : Research has indicated that naphthyridine derivatives may possess anticancer properties, making them candidates for further investigation in oncology.

Case Studies :

  • A study focused on the synthesis of various naphthyridine derivatives revealed that some compounds exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
  • Another investigation into the mechanism of action found that these compounds could induce apoptosis in cancer cells, highlighting their role in cancer therapy development.

Protein Farnesyltransferase Inhibition

Overview : The inhibition of protein farnesyltransferase (PFT) is a critical mechanism in cancer treatment as it affects cell proliferation and survival.

Research Insights :

  • A new class of PFT inhibitors was developed based on naphthyridine scaffolds. These inhibitors showed promising results in preclinical models, indicating their potential utility in treating malignancies where PFT plays a crucial role .

Pharmacokinetic Properties

Overview : Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent.

Findings :

  • Studies have shown favorable pharmacokinetic profiles for certain derivatives, including good absorption and distribution characteristics in biological systems . These properties are crucial for ensuring effective therapeutic concentrations can be achieved without significant toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its combination of the 1,8-naphthyridine and fluorophenyl-carboxamide motifs. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Piperidine Key Features Reference
Target Compound 1,8-naphthyridin-2-yl Fluorophenyl carboxamide; naphthyridine core for π-π interactions
4-(5-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide (Compound 15) 5-Chloro-2-oxo-benzodiazol-1-yl Chloro-substituted benzodiazolone; potential kinase inhibition
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide 2-phenylethyl Butanamide linker; lipophilic phenylethyl group
PF3845 3-[5-trifluoromethylpyridin-2-yloxy]benzyl Trifluoromethylpyridine; GPCR/ion channel modulation

Functional Implications

  • Naphthyridine vs. Benzodiazolone (Compound 15) : The naphthyridine core in the target compound may offer stronger π-π stacking compared to the benzodiazolone ring in Compound 15, which contains a chloro substituent and an oxo group for hydrogen bonding. Compound 15’s benzodiazolone moiety is associated with kinase inhibition, suggesting the target compound’s naphthyridine could modulate different biological pathways .
  • Carboxamide vs.
  • Trifluoromethylpyridine Substituent (PF3845) : PF3845’s trifluoromethylpyridyloxybenzyl group enhances electron-withdrawing properties and metabolic resistance, contrasting with the target compound’s naphthyridine, which may prioritize aromatic interactions over electronic effects .

Q & A

Q. Characterization :

  • NMR : Analyze δ 7.44–7.51 ppm (fluorophenyl aromatic protons) and δ 4.24–4.43 ppm (piperidine CH2 groups) .
  • HRMS : Confirm molecular ion [M⁺] at m/z 388.1102 (theoretical) vs. 388.1212 (observed) .

Basic: What in vitro assays are suitable for initial biological activity profiling?

Methodological Answer:

  • Enzyme Inhibition : Test against monoamine transporters (SERT, DAT) using radioligand displacement assays. IC50 values can be compared to reference compounds like GBR 12909 (DAT IC50: 0.5 µM) .
  • Receptor Binding : Screen for serotonin (5-HT) and norepinephrine (NET) receptor affinity via competitive binding assays .
  • Neuroprotective Effects : Use SH-SY5Y neuronal cells under oxidative stress (H2O2-induced) to measure viability via MTT assays .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Compare analogs with different groups (e.g., thiophen-2-yl vs. phenoxyethyl) to assess impact on SERT/DAT affinity .
  • Fluorine Role : Replace 4-fluorophenyl with chlorophenyl to evaluate electronic effects on target binding (e.g., logP changes) .

Q. Example SAR Table :

CompoundDAT IC50 (µM)SERT IC50 (µM)Neuroprotection
Target CompoundTBDTBDYes
GBR 12909 (Reference)0.5N/ANo
A1120 (Analog)0.81.5Yes
Data from

Advanced: What strategies improve in vivo translation of in vitro findings?

Methodological Answer:

  • PK/PD Modeling : Measure solubility (logP ~2.8) and plasma protein binding (>90%) to predict bioavailability .
  • Dosing Regimens : Use rodent models (e.g., neuropathic pain) with oral doses (10–50 mg/kg) and monitor plasma levels via LC-MS .
  • Metabolic Stability : Assess hepatic microsomal stability (t1/2 > 60 mins) to optimize half-life .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles due to acute oral toxicity (Category 4) and skin irritation risks .
  • Ventilation : Use fume hoods to avoid aerosol exposure during synthesis .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to SERT (PDB ID: 5I6X). Focus on π-π stacking between naphthyridine and Phe341 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-fluorophenyl conformation in lipid bilayers .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Structural Confounders : Compare analogs with minor substituent changes (e.g., methoxy vs. chloro groups) to identify key pharmacophores .
  • Assay Variability : Replicate enzyme inhibition assays (e.g., SERT IC50) across labs using standardized protocols (n ≥ 3) .

Basic: What purification techniques ensure high compound purity?

Methodological Answer:

  • Column Chromatography : Use silica gel (200–300 mesh) with EtOAc/hexane (3:7) for intermediate purification .
  • HPLC : Apply C18 columns (acetonitrile/water gradient) for final compound purity >98% .

Advanced: Are alternative synthesis methods (e.g., sonochemical) viable?

Methodological Answer:

  • Sonochemical Synthesis : Ultrasound (40 kHz, 60°C) reduces reaction time by 50% vs. thermal methods (e.g., 2 hrs vs. 4 hrs) .
  • Microwave-Assisted : Achieve 85% yield in 30 mins (150°C, DMF) for naphthyridine coupling .

Advanced: How do polymorphism and formulation affect bioavailability?

Methodological Answer:

  • Crystallography : Identify stable polymorphs via X-ray diffraction (e.g., monoclinic vs. orthorhombic forms) .
  • Solubility Enhancement : Use co-solvents (PEG 400) or nanoemulsions to increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

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